5-bromo-N-(4-iodophenyl)pentanamide
Overview
Description
5-bromo-N-(4-iodophenyl)pentanamide is a chemical compound with the molecular formula C11H13BrINO. It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .
Synthesis Analysis
The synthesis of this compound and related compounds has been described in the literature . The process involves the reaction of 5-bromo-N-(4-(thiophen-3-yl)-phenyl)pentanamide with 1-(3,5-dichlorophenyl)piperazine . Another method involves the reaction of 3-aminoquinoline with 5-bromo-N-(quinolin-3-yl)pentanamide .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring attached to a pentanamide chain, which also carries a bromine atom . The molecule has a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 secondary amide (aliphatic) .Scientific Research Applications
1. X-Ray Powder Diffraction Studies
The structural analysis of compounds related to 5-bromo-N-(4-iodophenyl)pentanamide, such as 5-Chloro-N-(4-nitrophenyl)pentanamide, has been conducted using X-ray powder diffraction. This technique helps in understanding the crystal structure and properties of similar compounds (Qing Wang et al., 2015).
2. Anthelmintic Properties
Compounds structurally related to this compound, such as N-(4-Methoxyphenyl)Pentanamide, have demonstrated anthelmintic properties against parasitic nematodes like Toxocara canis. This indicates potential therapeutic applications in treating parasitic infections (Tais C. Silva et al., 2022).
3. Electrochemical Microsensor Applications
Derivatives of this compound have been utilized in designing electrochemical microsensors for in vivo monitoring of reactive oxygen species like hydrogen peroxide in neurological diseases such as Parkinson's disease (Yu Luo et al., 2022).
4. Stereochemical Reactions in Organic Synthesis
Research on similar compounds, like 5-bromo-4-(1',1'-dimethylethyl)pentanal, provides insight into the stereochemical outcomes of cyclization reactions in organic synthesis. This knowledge is crucial for developing new synthetic methods and compounds (A. Beckwith et al., 1992).
5. Synthesis of Radiolabeled Compounds
Similar compounds, such as [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester, have been synthesized and radiolabeled, indicating potential use in medical imaging or as tracers in biological research (H. Abbas et al., 1991).
6. Inhibitory Properties in Medicinal Chemistry
The synthesis and anticholinergic activity of compounds similar to this compound, like 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, provide valuable insights into their potential as therapeutic agents (H. Oyasu et al., 1994).
7. Pharmaceutical Applications
Studies on compounds like N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, which share structural similarities with this compound, hint at possible applications in developing cholesterol absorption inhibitors, showcasing their potential in pharmaceutical research (J. Guillon et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c12-8-2-1-3-11(15)14-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOIIFAJQLBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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